(R)-3-Phenylbutyric acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(3R)-3-phenylbutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-8(7-10(11)12)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,11,12)/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZEWMYILWXCRHZ-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC(=O)O)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
772-14-5 | |
| Record name | (3R)-3-phenylbutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for R 3 Phenylbutyric Acid
Asymmetric Synthesis Approaches to the (R)-Enantiomer
Asymmetric synthesis, also known as enantioselective synthesis, aims to directly produce a specific enantiomer of a chiral compound. wikipedia.org This is often achieved through the use of chiral catalysts or auxiliaries that influence the stereochemical outcome of the reaction. wikipedia.orgyork.ac.uk
Enantioselective Catalysis for Direct Synthesis
Enantioselective catalysis is a powerful strategy for the synthesis of chiral molecules, offering the potential for high efficiency and atom economy. irbbarcelona.org In the context of (R)-3-Phenylbutyric acid, this approach would typically involve the asymmetric hydrogenation of a prochiral precursor, such as a β-keto ester or an unsaturated carboxylic acid, using a chiral metal catalyst. For instance, ruthenium-BINAP catalysts have been effectively used in the asymmetric hydrogenation of β-keto esters to produce chiral β-hydroxy esters with high enantiomeric excess, which can then be converted to the desired carboxylic acid. orgsyn.org
Another approach involves the enantioselective conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. Rhodium catalysts with chiral ligands have shown promise in such reactions. researchgate.net While direct catalytic methods for this compound are a subject of ongoing research, the principles of asymmetric catalysis provide a clear pathway to its synthesis.
Chemo-Enzymatic Strategies for Stereocontrol
Chemo-enzymatic synthesis combines the selectivity of enzymes with the versatility of chemical reactions to achieve highly stereocontrolled outcomes. beilstein-journals.org Enzymes, such as lipases and esterases, are particularly well-suited for the kinetic resolution of racemic mixtures, where one enantiomer is selectively transformed, allowing for the separation of the other. thieme-connect.comcalis.edu.cn
For example, a chemo-enzymatic approach to (R)-2-hydroxy-4-phenylbutanoic acid, a related compound, involves the lipase-catalyzed kinetic resolution of a racemic ester precursor. thieme-connect.com This strategy can be adapted for the synthesis of this compound by selecting an appropriate enzyme and substrate. One reported method utilizes a lipase (B570770) to selectively hydrolyze the ester of one enantiomer of 3-phenylbutyric acid, leaving the desired (R)-enantiomer unreacted and in high enantiomeric excess. nih.govresearchgate.net The efficiency of such enzymatic resolutions can often be enhanced by coupling them with a racemization step for the undesired enantiomer, leading to a dynamic kinetic resolution process with a theoretical yield of 100%. thieme-connect.com
Resolution Techniques for Enantiomeric Separation
Classical resolution remains a widely used and practical method for obtaining enantiomerically pure compounds on both laboratory and industrial scales. nih.gov This approach involves the separation of a racemic mixture into its constituent enantiomers. york.ac.uk
Diastereomeric Salt Resolution for this compound Isolation
Diastereomeric salt resolution is a common technique that relies on the reaction of a racemic acid with a chiral base (resolving agent) to form a pair of diastereomeric salts. nii.ac.jp These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization. nii.ac.jp
Application of Chiral Amines as Resolving Agents
A variety of chiral amines can be employed as resolving agents for racemic 3-phenylbutyric acid. The choice of the resolving agent is critical for the efficiency of the separation. Commonly used chiral amines include (S)-1-phenylethylamine and cinchonidine (B190817). chemrxiv.orgresearchgate.net For example, the resolution of racemic 3-phenylbutyric acid with (S)-1-phenylethylamine in a suitable solvent system leads to the preferential crystallization of the salt formed with one of the enantiomers. chemrxiv.org Similarly, cinchonidine has been shown to be an effective resolving agent for related 3-hydroxycarboxylic acids, often affording the (R)-enantiomer as the less soluble salt. researchgate.netmdpi.com
The selection of the resolving agent can significantly impact the outcome of the resolution, and empirical screening is often necessary to identify the optimal agent for a specific substrate.
Optimization of Crystallization Conditions for Enantiomeric Excess Enhancement
The success of a diastereomeric salt resolution is highly dependent on the crystallization conditions. mdpi.comresearchgate.net Factors such as the choice of solvent, temperature, and cooling rate can have a profound effect on the yield and enantiomeric excess of the desired diastereomeric salt. nih.gov
For the resolution of 3-phenylbutyric acid, various solvent systems have been investigated. For instance, a mixture of ethanol (B145695) and toluene (B28343) has been used for the crystallization of the diastereomeric salt formed with (S)-1-phenylethylamine. chemrxiv.org The polarity of the solvent plays a crucial role; in some cases, less polar solvents favor the crystallization of one diastereomer, while more polar solvents may favor the other. researchgate.netmdpi.com Repeated crystallization steps are often employed to enhance the enantiomeric excess of the isolated salt. chemrxiv.orgmdpi.com For example, an initial crystallization might yield a salt with a moderate enantiomeric excess, which can be significantly improved through subsequent recrystallizations in a smaller volume of the same or a different solvent system. chemrxiv.org
Below is an interactive table summarizing the effect of the resolving agent and solvent on the resolution of related carboxylic acids, which provides insight into the principles applicable to this compound.
| Racemic Acid | Resolving Agent | Solvent | Less Soluble Diastereomer | Enantiomeric Excess (ee) |
| 3-Hydroxy-4-phenylbutanoic acid | (-)-ADPE | Chloroform | (R)-acid salt | Good |
| 3-Hydroxy-4-phenylbutanoic acid | (-)-ADPE | THF | (R)-acid salt | Good |
| 3-Hydroxy-4-phenylbutanoic acid | Cinchonidine | Ethyl Acetate | (R)-acid salt | High |
| 3-Hydroxy-4-phenylbutanoic acid | Cinchonidine | 2-Propanol | (R)-acid salt | High |
| 3-Hydroxy-5-phenylpentanoic acid | Cinchonidine | Toluene | (R)-acid salt | High |
Data adapted from studies on related 3-hydroxycarboxylic acids. researchgate.netmdpi.com
Kinetic Resolution Methods
Kinetic resolution is a widely employed strategy for separating enantiomers from a racemic mixture. This section explores enzymatic methods, particularly those utilizing lipases, to achieve this separation.
Lipase-Catalyzed Kinetic Resolution of (R/S)-3-Phenylbutyric Acid
The enzymatic kinetic resolution of racemic 3-phenylbutyric acid and its esters has been extensively studied, employing a variety of lipases to selectively hydrolyze one enantiomer, leaving the other enriched. nih.govalmacgroup.commdpi.com This method has proven effective for producing both (R)- and (S)-3-phenylbutyric acid in high enantiomeric purity. almacgroup.com
A "capture and release" strategy on a solid phase has been described for the lipase-catalyzed kinetic resolution of (R/S)-3-phenylbutyric acid. nih.govacs.orgsigmaaldrich.com This technique resulted in the isolation of (R)-(-)-3-phenylbutyric acid with an enantiomeric excess (ee) greater than 99%. nih.govacs.org
The choice of lipase is critical as it dictates the stereochemical outcome of the resolution. Different lipases exhibit distinct enantiospecificities, preferentially hydrolyzing either the (R)- or (S)-ester.
Screening of various hydrolases, including 21 lipases and one esterase, for the resolution of racemic ethyl 3-phenylbutanoate revealed that several enzymes could effectively hydrolyze the ester. almacgroup.com Notably, lipases from Pseudomonas cepacia, Alcaligenes spp., and Pseudomonas fluorescens demonstrated excellent enantioselection, preferentially hydrolyzing the (S)-ester to yield (S)-3-phenylbutyric acid and leaving behind the unreacted (R)-ethyl 3-phenylbutanoate. almacgroup.com For instance, Alcaligenes spp. lipase yielded (S)-3-phenylbutyric acid with 97% ee and the unreacted (R)-ester with 98% ee. almacgroup.com
Conversely, lipases such as those from Candida antarctica (Lipase B), Candida cylindracea, and Mucor meihei selectively produce this compound. almacgroup.com While Chromobacterium viscosum lipase shows high enantiospecificity for the (S)-enantiomer in solution-phase hydrolysis, a solid-phase kinetic resolution using this enzyme unexpectedly yielded (R)-(-)-3-phenylbutyric acid with an ee >99%. nih.govacs.org
A library of 83 metagenome-derived enzymes was screened for the hydrolysis of ethyl 3-phenylbutanoate. nih.gov This screening identified 20 active enzymes, with esterases CL1 and A3 showing high selectivity for the substrate. nih.gov This highlights the potential of exploring diverse enzyme sources to find optimal catalysts.
Table 1: Enantioselectivity of Various Hydrolases in the Kinetic Resolution of Ethyl (R/S)-3-phenylbutanoate
| Enzyme Source | Product | Enantiomeric Excess (ee) of Acid | Enantiomeric Excess (ee) of Unreacted Ester | Reference |
|---|---|---|---|---|
| Pseudomonas cepacia | (S)-3-Phenylbutyric acid | Excellent | Not specified | almacgroup.com |
| Alcaligenes spp. | (S)-3-Phenylbutyric acid | 97% | 98% (R)-ester | almacgroup.com |
| Pseudomonas fluorescens | (S)-3-Phenylbutyric acid | Excellent | Not specified | almacgroup.com |
| Candida antarctica Lipase B | This compound | Selectively produced | Not specified | almacgroup.com |
| Candida cylindracea | This compound | Selectively produced | Not specified | almacgroup.com |
| Mucor meihei | This compound | Selectively produced | Not specified | almacgroup.com |
| Chromobacterium viscosum (solid-phase) | This compound | >99% | Not specified | nih.govacs.org |
| Esterase CL1 | Not specified | High selectivity | Not specified | nih.gov |
This table is generated based on the textual data and provides a summary of the findings.
Reaction parameters such as temperature and the presence of co-solvents can significantly impact the enantioselectivity of lipase-catalyzed resolutions. nih.govalmacgroup.com
Optimizing reaction conditions is crucial for maximizing enantiomeric excess. For instance, in the resolution of ethyl 3-phenylpentanoate with immobilized Candida antarctica lipase B, lowering the temperature to 4 °C was explored to enhance enantioselectivity, although it led to a decrease in conversion even with longer reaction times. almacgroup.com The addition of dimethyl sulfoxide (B87167) (DMSO) as a cosolvent has also been investigated to improve reaction outcomes. nih.gov
Table 2: Effect of Temperature on a Lipase-Catalyzed Resolution
| Substrate | Enzyme | Temperature (°C) | Outcome | Reference |
|---|
This table illustrates the influence of temperature on the reaction, as described in the provided text.
Dynamic Kinetic Resolution Strategies
Dynamic kinetic resolution (DKR) offers a significant advantage over standard kinetic resolution by theoretically allowing for a 100% yield of a single enantiomer. msu.edu This is achieved by combining the enantioselective reaction with in situ racemization of the less reactive enantiomer. msu.edu
While specific examples of DKR directly applied to the synthesis of this compound were not detailed in the provided search results, the concept has been applied to structurally similar compounds. For example, the DKR of 4-oxo-3-phenylbutyric acid ethyl ester using a ω-transaminase has been reported. researchgate.net This process involves an enzymatic enantioselective amination followed by spontaneous cyclization. researchgate.net The principles of DKR, often involving a catalyst for racemization running concurrently with the enzymatic resolution, are well-established for various substrates. msu.edunih.gov
Deracemization Processes
Deracemization is a powerful technique that converts a racemic mixture into a single, pure enantiomer, aiming for a theoretical yield of 100%.
Chemo-Enzymatic Deracemization Methods
The synthesis of enantiomerically pure this compound is of significant interest due to its application as a chiral building block in the preparation of various biologically active compounds. nih.gov Chemo-enzymatic deracemization, particularly through kinetic resolution of racemic esters of 3-phenylbutyric acid, stands out as an effective and environmentally benign strategy. This approach utilizes the high enantioselectivity of hydrolases, such as lipases and esterases, to selectively hydrolyze one enantiomer of a racemic ester, allowing for the separation of the unreacted ester and the produced acid. nih.govalmacgroup.com
The primary method involves the hydrolysis of a racemic ester, typically methyl or ethyl 3-phenylbutyrate. In this process, the enzyme preferentially catalyzes the hydrolysis of the (S)-enantiomer into (S)-3-phenylbutyric acid, leaving the unreacted this compound ester enriched in the reaction mixture. almacgroup.commdpi.comresearchgate.net Subsequent separation and hydrolysis of the (R)-ester yield the desired this compound. Several lipases have demonstrated high efficacy and enantioselectivity in this resolution.
Research has shown that lipases from Pseudomonas cepacia, Burkholderia cepacia, Alcaligenes spp., and Pseudomonas fluorescens exhibit excellent (S)-selectivity in the hydrolysis of ethyl 3-phenylbutyrate. almacgroup.commdpi.comalmacgroup.com For instance, using a lipase from Alcaligenes spp. for the hydrolysis of racemic ethyl 3-phenylbutyrate resulted in (S)-3-phenylbutyric acid with an enantiomeric excess (e.e.) of 97%, while the remaining (R)-ethyl 3-phenylbutyrate was obtained with an e.e. of 98%. almacgroup.comalmacgroup.com Similarly, lipases from Pseudomonas cepacia and Pseudomonas fluorescens have been used to achieve high enantiopurity for both the resulting acid and the unreacted ester. almacgroup.com
The choice of substrate, specifically the ester group, and the reaction conditions are crucial for optimizing the resolution. While ethyl 3-phenylbutyrate is commonly used, studies have also been conducted with methyl 3-phenylbutyrate. A notable large-scale resolution using Burkholderia cepacia lipase (Chirazyme L1) on racemic methyl 3-phenylbutyrate yielded (R)-(-)-methyl 3-phenylbutyrate with an e.e. greater than 98% and a 92% yield based on the enantiomer. The corresponding (S)-(+)-3-phenylbutyric acid was produced with an 89% e.e. researchgate.net
The following tables summarize the findings from various studies on the kinetic resolution of 3-phenylbutyric acid esters.
Table 1: Enzymatic Kinetic Resolution of Racemic Ethyl 3-Phenylbutyrate This table details the results from the hydrolysis of racemic ethyl 3-phenylbutyrate using various lipases.
| Enzyme Source | Conversion (%) | e.e. of (S)-Acid (%) | e.e. of (R)-Ester (%) | Enantiomeric Ratio (E) | Reference |
| Alcaligenes spp. | 50 | 97 | 98 | >200 | almacgroup.comalmacgroup.com |
| Pseudomonas fluorescens | 50 | 98 | >99 | >200 | almacgroup.com |
| Pseudomonas cepacia (P1) | 50 | 94 | >99 | >200 | ucc.ie |
| Pseudomonas cepacia (Amano PS) | - | 97 | 98 | - | mdpi.com |
| Burkholderia cepacia | - | 97 | 98 | - | mdpi.com |
| Metagenome Esterase A3 | 47 | 99 | 88 | >200 | nih.gov |
Table 2: Enzymatic Kinetic Resolution of Racemic Methyl 3-Phenylbutyrate This table presents the results from the hydrolysis of racemic methyl 3-phenylbutyrate.
| Enzyme Source | Scale | Yield of (R)-Ester (%) | e.e. of (R)-Ester (%) | e.e. of (S)-Acid (%) | Enantiomeric Ratio (E) | Reference |
| Burkholderia cepacia (Chirazyme L1) | 150 g | 92 | >98 | 89 | >50 | researchgate.net |
Applications of R 3 Phenylbutyric Acid in Advanced Organic Synthesis
(R)-3-Phenylbutyric Acid as a Chiral Building Block
The primary application of this compound in organic synthesis is as a chiral building block. A chiral building block is a molecule that possesses one or more stereocenters and is incorporated into a larger molecule during a synthesis, transferring its chirality to the final product. This strategy is fundamental to asymmetric synthesis, allowing chemists to construct complex, three-dimensional molecules with precise stereochemical control.
This compound serves as a precursor for the synthesis of other enantiopure compounds such as alcohols, amides, and olefins. The carboxylic acid functional group can be readily transformed into these other functionalities through standard, reliable chemical reactions, while preserving the integrity of the chiral center.
Alcohols: The reduction of the carboxylic acid group in this compound yields the corresponding chiral primary alcohol, (R)-3-phenyl-1-butanol. This transformation is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as diethyl ether. chemguide.co.uk
Amides: Amide bond formation is one of the most common reactions in organic chemistry. This compound can be readily converted into a variety of primary, secondary, or tertiary amides by reacting it with an appropriate amine. bath.ac.uklibretexts.orgnih.gov This usually requires an "activating agent" to convert the carboxylic acid's hydroxyl group into a better leaving group, facilitating the nucleophilic attack by the amine. bath.ac.uk
Olefins: Carboxylic acids can be converted into olefins, though it often requires a multi-step process. One common strategy involves the reduction of the acid to an alcohol, followed by dehydration to form the alkene. Another approach is the esterification of the acid followed by elimination. The addition of carboxylic acids to olefins to form esters is a known industrial process, often promoted by acid catalysts. ionike.com
These transformations are summarized in the table below.
| Starting Material | Target Functional Group | Typical Reagents | Product Class |
| This compound | Alcohol | 1. LiAlH₄ 2. H₃O⁺ | Enantiopure Alcohols |
| This compound | Amide | Amine (R-NH₂), Coupling Agent (e.g., DCC) | Enantiopure Amides |
| This compound | Olefin | Multi-step (e.g., reduction then dehydration) | Enantiopure Olefins |
A sophisticated application of this compound is its use in stereoselective C-N bond formation at the α-position (the carbon adjacent to the carbonyl group). This is often accomplished by using a chiral auxiliary, a compound that temporarily attaches to the molecule to direct the stereochemistry of a subsequent reaction.
One of the most effective classes of chiral auxiliaries are the oxazolidinones, often referred to as Evans auxiliaries . wikipedia.org this compound can be converted into an N-acyl oxazolidinone (an imide). This is achieved by first converting the carboxylic acid to an acyl chloride, which then reacts with a chiral oxazolidinone.
Once the N-acyl oxazolidinone is formed, a strong base can be used to selectively remove a proton from the α-carbon, creating a chiral enolate. This enolate's geometry is rigidly controlled by the bulky groups on the oxazolidinone auxiliary. The enolate can then react with an electrophilic aminating agent. The chiral auxiliary blocks one face of the enolate, forcing the aminating agent to attack from the less sterically hindered face, resulting in the formation of a new C-N bond with a high degree of stereocontrol. After the reaction, the auxiliary can be cleaved, yielding an enantiomerically enriched α-amino acid derivative. chemrxiv.orgresearchgate.net
In the field of biocatalysis, enzymes are often used to resolve racemic mixtures—a process known as kinetic resolution. In an acylative kinetic resolution, an enzyme selectively transfers an acyl group to one enantiomer of a racemic alcohol or amine, leaving the other enantiomer unreacted. While carboxylic acids are commonly used as acyl donors in such enzymatic reactions, specific research literature detailing the use of this compound as a chiral acyl donor for the kinetic resolution of other racemic compounds is not prominently available. rsc.orgresearchgate.net
Role in the Synthesis of Chiral Molecules for Specific Research Purposes
Beyond its use in creating fundamental building blocks, this compound can serve as a starting point for constructing more elaborate molecules with specific applications in research, such as in the development of new pharmaceutical agents or complex natural products.
The synthesis of chiral ketones, particularly those with a stereocenter at the α-position to the carbonyl, is a significant challenge in organic chemistry. Chiral auxiliaries derived from compounds like this compound can be employed to control the stereoselective alkylation of enolates to produce these valuable ketones. However, specific examples where a chiral auxiliary derived directly from this compound is used in the asymmetric synthesis of chiral aromatic ketones are not extensively documented in the reviewed literature. General methods for the asymmetric reduction of ketones often employ chiral reagents derived from amino alcohols to achieve high enantioselectivity. rsc.org
The total synthesis of natural products is a field that showcases the power of modern organic chemistry. It involves the construction of complex molecules from simple, often commercially available starting materials. Chiral building blocks like this compound are ideal starting points for these lengthy synthetic campaigns, as they introduce chirality early in the process, avoiding the need for difficult resolutions at later stages. While the utility of such building blocks is a cornerstone of natural product synthesis, specific total syntheses that begin with this compound to build a complex molecular architecture are not detailed in the currently reviewed scientific literature. nih.govresearchgate.net
Biological and Metabolic Studies Involving 3 Phenylbutyric Acid Enantiomers
Enantioselective Metabolism of Chiral Phenylbutyric Acids by Microorganisms
The metabolism of chiral compounds, such as the enantiomers of 3-phenylbutyric acid, by microorganisms is a subject of significant scientific interest, particularly for understanding the environmental fate of pollutants and for potential applications in biocatalysis. Microorganisms have developed highly specific enzymatic systems that can distinguish between stereoisomers, leading to enantioselective degradation or transformation.
The bacterium Rhodococcus rhodochrous PB1, isolated from compost soil, demonstrates a notable ability to enantioselectively metabolize 3-phenylbutyric acid. nih.govnih.gov Growth experiments have shown that this strain can utilize (R)-3-phenylbutyric acid as its sole source of carbon and energy, while the (S)-enantiomer does not support growth. nih.govnih.gov
The metabolic pathway for the (R)-enantiomer in R. rhodochrous PB1 begins with a demethylation of the side chain to reduce steric hindrance, yielding intermediates such as 3-phenylpropionic acid or cinnamic acid. nih.govresearchgate.net This is followed by hydroxylation of the aromatic ring. nih.gov The resulting dihydroxylated intermediate, 3-(2,3-dihydroxyphenyl)propionic acid, is then a substrate for meta-cleavage by a dioxygenase enzyme. nih.govnih.gov Gas chromatography-mass spectrometry analysis has identified the meta-cleavage product as 2-hydroxy-6-oxo-2,4-nonadiene-1,9-dicarboxylic acid, which is further hydrolyzed to succinate. nih.gov
In contrast, the (S)-enantiomer is not fully degraded but is transformed cometabolically by this compound-grown cells. nih.govresearchgate.net This process results in the formation of (S)-3-(2,3-dihydroxyphenyl)butyric acid, where the aromatic ring is hydroxylated, but no subsequent ring cleavage occurs. nih.govresearchgate.net
| Metabolite | Organism | Pathway Step | Reference |
| This compound | Rhodococcus rhodochrous PB1 | Initial Substrate | nih.govnih.gov |
| 3-Phenylpropionic acid | Rhodococcus rhodochrous PB1 | Demethylation Product | nih.gov |
| Cinnamic acid | Rhodococcus rhodochrous PB1 | Demethylation Product | nih.gov |
| 3-(2,3-dihydroxyphenyl)propionic acid | Rhodococcus rhodochrous PB1 | Ring Hydroxylation Product | nih.govnih.gov |
| 2-hydroxy-6-oxo-2,4-nonadiene-1,9-dicarboxylic acid | Rhodococcus rhodochrous PB1 | Meta-Cleavage Product | nih.gov |
| Succinate | Rhodococcus rhodochrous PB1 | Hydrolysis Product | nih.gov |
| (S)-3-(2,3-dihydroxyphenyl)butyric acid | Rhodococcus rhodochrous PB1 | Cometabolism Product of (S)-enantiomer | nih.govresearchgate.net |
A bacterial strain identified as Pseudomonas sp. metabolizes 3-phenylbutyric acid through two distinct initial pathways: one involving the oxidation of the benzene (B151609) ring and the other involving the oxidation of the side chain. nih.govmedchemexpress.com
In the first pathway, which is prominent during the early exponential growth phase, the benzene ring is oxidized to form 3-(2,3-dihydroxyphenyl)butyrate (2,3-DHPB). nih.gov This catechol intermediate subsequently undergoes meta-cleavage, yielding 2-hydroxy-7-methyl-6-oxononadioic-2,4-dienoic acid. nih.gov
The second pathway involves the initial oxidation of the alkyl side chain. nih.gov This process leads to the formation of intermediates such as 3-phenylpropionate (B1229125) and a hydroxycinnamate. nih.govnih.gov Further degradation of 3-phenylpropionate can yield phenylacetate (B1230308) and benzoate. researchgate.netnih.gov Cells grown on 3-phenylbutyrate demonstrated the ability to rapidly oxidize 3-phenylpropionate and cinnamate (B1238496). nih.gov
| Metabolite | Organism | Pathway | Reference |
| 3-(2,3-dihydroxyphenyl)butyrate (2,3-DHPB) | Pseudomonas sp. | Ring Oxidation | nih.gov |
| 2-hydroxy-7-methyl-6-oxononadioic-2,4-dienoic acid | Pseudomonas sp. | Ring Oxidation (Meta-Cleavage) | nih.gov |
| 3-Phenylpropionate | Pseudomonas sp. | Side-Chain Oxidation | nih.govnih.gov |
| Hydroxycinnamate | Pseudomonas sp. | Side-Chain Oxidation | nih.govnih.gov |
| Phenylacetate | Pseudomonas sp. | Side-Chain Oxidation | nih.gov |
| Benzoate | Pseudomonas sp. | Side-Chain Oxidation | nih.gov |
The biotransformation of 3-phenylbutyric acid enantiomers is governed by highly specific enzymes. In Rhodococcus rhodochrous PB1, the stark difference in the metabolic fate of the (R) and (S) enantiomers points to a high degree of stereoselectivity in the enzymes of the degradation pathway. nih.govresearchgate.net The initial demethylation of the (R)-enantiomer is a critical stereoselective step that allows the subsequent reactions to proceed. researchgate.net
The enzymes responsible for the degradation include oxygenases, which are crucial for the hydroxylation of the aromatic ring, a necessary step before ring cleavage can occur. nih.gov Specifically, the conversion of 3-(2,3-dihydroxyphenyl)propionic acid to its meta-cleavage product in cell extracts of R. rhodochrous PB1 confirms the activity of a dioxygenase. nih.govnih.gov The inability of the bacterium to cleave the ring of the dihydroxylated (S)-enantiomer suggests that the active site of this dioxygenase is sterically hindered, preventing the (S)-isomer from binding effectively. researchgate.net
In Pseudomonas sp., the presence of two different initial metabolic routes suggests the action of distinct enzymatic systems. nih.gov One set of enzymes, likely dioxygenases, is responsible for the initial attack on the aromatic ring to form a catechol derivative. nih.gov Another set of enzymes initiates the degradation via the side chain, a process that can involve demethylation. researchgate.netnih.gov The rapid oxidation of intermediates like 3-phenylpropionate and cinnamate by cells grown on 3-phenylbutyrate indicates that the enzymes for these subsequent steps are readily induced. nih.gov
Microbial Degradation Pathways of 3-Phenylbutyric Acid
3-Phenylbutyric Acid as an Intermediate in Biological Processes
3-Phenylbutyric acid is a significant intermediate in the biodegradation of linear alkylbenzene sulfonates (LAS), which are widely used anionic surfactants in detergents and cleaning products. nih.govindustrialchemicals.gov.au The structure of LAS consists of a phenyl ring attached to a linear alkyl chain, which can vary in length, and a sulfonate group. industrialchemicals.gov.au
The microbial degradation of LAS is a complex process that begins with the oxidation of the alkyl chain. This generates a series of metabolites known as sulfophenylcarboxylates (SPCs). researchgate.net Chiral 3-phenylbutyric acid is one such intermediate formed during the breakdown of longer-chain LAS congeners. nih.govnih.gov The studies on Rhodococcus rhodochrous PB1 and Pseudomonas sp. provide crucial insights into the subsequent metabolic fate of these chiral intermediates. nih.govresearchgate.net The enantioselective degradation observed in these microorganisms highlights the stereochemical complexity of the complete mineralization of LAS in the environment. nih.gov Understanding these pathways is essential for assessing the environmental impact and persistence of LAS and its breakdown products.
Investigation of Analogues in Metabolic Disease Research
The investigation of analogues of 3-phenylbutyric acid in the context of metabolic diseases has largely centered on its structural isomer, 4-phenylbutyric acid (4-PBA). 4-PBA has garnered significant attention for its role as a chemical chaperone and its potential therapeutic effects in a range of metabolic disorders, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD). Its mechanism of action is primarily attributed to its ability to alleviate endoplasmic reticulum (ER) stress, a condition implicated in the pathogenesis of various metabolic diseases. nih.govresearchgate.net
4-PBA is a low molecular weight fatty acid that can help prevent the aggregation of misfolded proteins, thereby reducing ER stress. nih.govresearchgate.net This chaperone activity has been shown to have protective effects in various cell types and disease models. researchgate.net Furthermore, 4-PBA is also known to act as a histone deacetylase (HDAC) inhibitor, which may contribute to its therapeutic effects. drugbank.comwikipedia.org
In the realm of obesity research, studies have demonstrated that 4-PBA can ameliorate high-fat diet-induced obesity. nih.gov Treatment with 4-PBA in animal models has been shown to decrease body fat mass and increase lean composition. nih.gov A key mechanism behind this effect is the increased activity of brown adipose tissue (BAT), which enhances energy expenditure. nih.gov
With respect to type 2 diabetes, 4-PBA has been shown to reduce hyperglycemia and islet amyloid deposition in mouse models. nih.gov By acting as a chemical chaperone, it is thought to improve the folding of proteins within the ER, which can lead to improved glucose metabolism. nih.gov Research has also indicated that 4-PBA can improve hepatic insulin (B600854) resistance, a key factor in the development of type 2 diabetes. researchgate.net
In the context of non-alcoholic fatty liver disease (NAFLD), 4-PBA has demonstrated the ability to ameliorate hepatic steatosis, or the accumulation of fat in the liver. nih.gov This effect is achieved through the inhibition of de novo lipogenesis, the process by which the body synthesizes new fatty acids. nih.gov By reducing ER stress, 4-PBA can help to downregulate the expression of key enzymes involved in fat production in the liver. nih.gov
The following table summarizes the key findings from studies investigating the effects of 4-phenylbutyric acid in various metabolic disease models.
| Metabolic Disease Model | Key Findings | Reported Mechanisms of Action |
| High-Fat Diet-Induced Obesity | Decreased body fat mass, increased lean composition. nih.gov | Increased brown adipose tissue (BAT) activity, leading to enhanced energy expenditure. nih.gov |
| Type 2 Diabetes (mouse model) | Reduced hyperglycemia and islet amyloid deposition. nih.gov | Alleviation of endoplasmic reticulum (ER) stress, improved protein folding. nih.gov |
| Free Fatty Acid-Induced Hepatic Insulin Resistance | Improved hepatic insulin sensitivity. researchgate.net | Potential increase in Fibroblast Growth Factor 21 (FGF21) and/or decrease in fetuin-A. researchgate.net |
| High-Fructose-Induced Hepatic Steatosis (NAFLD) | Ameliorated liver steatosis. nih.gov | Inhibition of de novo lipogenesis through downregulation of lipogenic enzymes. nih.gov |
Advanced Analytical Methodologies for Chiral Purity and Characterization of R 3 Phenylbutyric Acid
Chromatographic Techniques for Enantiomeric Separation and Quantification
Chromatographic methods are paramount for the separation and quantification of enantiomers. By creating a chiral environment, either through a chiral stationary phase (CSP) or a chiral additive to the mobile phase, the transient formation of diastereomeric complexes allows for the differential retention of (R)- and (S)-3-Phenylbutyric acid, enabling their separation.
Chiral Gas Chromatography (GC) is a powerful technique for the separation of volatile chiral compounds. For acidic molecules like 3-phenylbutyric acid, derivatization is often a prerequisite to increase volatility and improve chromatographic behavior. A common approach involves converting the carboxylic acid to a more volatile ester or a trimethylsilyl (B98337) (TMS) derivative. nih.gov
Following derivatization, the sample is introduced into a GC system equipped with a chiral capillary column. These columns contain a chiral stationary phase, often based on cyclodextrin (B1172386) derivatives, which interacts differently with the two enantiomers, leading to different retention times. The enantiomeric purity of (R)-3-phenylbutyric acid can be determined by comparing the peak areas of the two enantiomers. sigmaaldrich.com While direct separation on chiral columns is the goal, GC coupled with mass spectrometry (GC-MS) is frequently used to confirm the identity of the derivatives. nih.gov
Table 1: Chiral GC Analysis Parameters (Illustrative)
| Parameter | Typical Value/Condition |
|---|---|
| Column | Cyclodextrin-based chiral capillary column (e.g., Rt-βDEXsm) |
| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or Diazomethane |
| Injector Temperature | 250 °C |
| Oven Program | Optimized temperature gradient (e.g., 100 °C to 200 °C at 5 °C/min) |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Carrier Gas | Helium or Hydrogen |
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the enantioseparation of chiral compounds due to its versatility and wide range of available chiral stationary phases (CSPs). nih.gov For acidic compounds like this compound, anion-exchange type CSPs have shown excellent performance. chiraltech.com These CSPs contain chiral selectors, such as quinine (B1679958) or quinidine (B1679956) derivatives, that form transient diastereomeric ion-pairs with the acidic analytes. chiraltech.com
Polysaccharide-based CSPs, derived from cellulose (B213188) or amylose, are also highly effective for the resolution of a broad range of racemates, including carboxylic acids. eijppr.com The separation mechanism on these phases involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral grooves of the polysaccharide structure. eijppr.com The choice of mobile phase, typically a mixture of an alkane (like hexane) and an alcohol (like isopropanol) with a small amount of an acidic modifier (like trifluoroacetic acid), is crucial for optimizing the separation.
Table 2: Chiral HPLC Method for Phenylbutyric Acid Enantiomers (Example)
| Parameter | Condition |
|---|---|
| Column | CHIRALPAK® QN-AX (quinine-based anion exchanger) |
| Mobile Phase | Methanol / Formic Acid / Ammonium Formate |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Temperature | 25 °C |
Capillary Electrophoresis (CE) has emerged as a powerful technique for chiral separations, offering high efficiency, short analysis times, and low consumption of samples and reagents. nih.gov In CE, enantiomeric separation is achieved by adding a chiral selector to the background electrolyte. researchgate.net For the analysis of acidic compounds like 3-phenylbutyric acid, cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors. researchgate.net
The principle of separation is based on the differential inclusion of the enantiomers into the chiral cavity of the cyclodextrin. researchgate.net This difference in interaction leads to a difference in the electrophoretic mobility of the enantiomer-cyclodextrin complexes, resulting in their separation. Factors such as the type and concentration of the cyclodextrin, the pH of the buffer, the applied voltage, and the capillary temperature are optimized to achieve baseline resolution. nih.gov For instance, hydroxypropyl-β-cyclodextrin has been successfully used as a chiral selector for the separation of the structurally similar 3-phenyllactic acid. nih.gov
Table 3: Capillary Electrophoresis Conditions for Chiral Separation (Conceptual)
| Parameter | Condition |
|---|---|
| Chiral Selector | β-cyclodextrin or its derivatives (e.g., hydroxypropyl-β-cyclodextrin) |
| Background Electrolyte | Phosphate buffer (e.g., 0.1 M, pH 5.5) |
| Applied Voltage | 20-30 kV |
| Capillary Temperature | 25 °C |
| Detection | UV (e.g., at 210 nm) |
Spectroscopic and Spectrometric Characterization of Stereochemical Configuration
While chromatographic techniques are excellent for separating and quantifying enantiomers, spectroscopic methods are indispensable for elucidating the three-dimensional structure and confirming the absolute configuration of a chiral molecule.
Standard Nuclear Magnetic Resonance (NMR) spectroscopy cannot distinguish between enantiomers as they have identical spectra in an achiral environment. However, in the presence of a chiral auxiliary, the enantiomers can be converted into diastereomers, which are distinguishable by NMR. This can be achieved through two main approaches: the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs). nih.gov
For carboxylic acids like this compound, CDAs are particularly effective. A chiral derivatizing agent, which is itself enantiomerically pure, reacts with the carboxylic acid to form a covalent diastereomeric amide or ester. wikipedia.org The protons in these diastereomers are in different chemical environments and will, therefore, exhibit different chemical shifts (δ) in the ¹H NMR spectrum.
A study demonstrated the use of novel coumarin-based chiral derivatizing agents for the ¹H NMR analysis of 3-phenylbutanoic acid. semanticscholar.org When a racemic mixture of 3-phenylbutanoic acid was reacted with (S)-4-(3-aminopiperidin-1-yl)coumarin, the resulting diastereomeric amides showed a chemical shift difference (Δδ) for the coumarin (B35378) 3-H proton, allowing for the quantification of the enantiomeric excess. semanticscholar.org
Table 4: ¹H NMR Chiral Discrimination Data for 3-Phenylbutanoic Acid Derivatives
| Chiral Derivatizing Agent | Analyte Proton | Chemical Shift Difference (Δδ in ppm) |
|---|
Data sourced from Wada, K., et al. (2017). semanticscholar.org
Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. biotools.us Enantiomers have mirror-image CD spectra, making this technique a definitive method for determining the absolute configuration of a chiral compound. nih.gov
The process involves:
Measuring the experimental CD or VCD spectrum of the sample.
Performing computational modeling (e.g., using Density Functional Theory, DFT) to predict the theoretical spectrum for one of the enantiomers (e.g., the R-enantiomer).
Comparing the experimental spectrum with the calculated spectrum. A positive correlation confirms the assigned absolute configuration.
Table 5: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| (S)-3-Phenylbutyric acid |
| (R)-2-hydroxy-4-phenylbutyric acid |
| N,O-Bis(trimethylsilyl)trifluoroacetamide |
| Diazomethane |
| Quinine |
| Quinidine |
| Trifluoroacetic acid |
| β-cyclodextrin |
| Hydroxypropyl-β-cyclodextrin |
| 3-phenyllactic acid |
Mass Spectrometry (MS), including FAB-MS for Chiral Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. While MS is inherently "chiral-blind" because enantiomers possess identical masses, it can be adapted for chiral analysis by creating a chiral environment. This is typically achieved by forming diastereomeric complexes between the enantiomers of the analyte and a single enantiomer of a chiral selector. These diastereomeric complexes have different physico-chemical properties and can be distinguished by mass spectrometry, particularly using tandem MS (MS/MS) techniques.
For this compound, this would involve reacting a racemic or enriched sample with a chiral selector (e.g., a chiral amine or a metal complex with a chiral ligand). The resulting diastereomeric salts or complexes, [(R)-acid•(R)-selector] and [(S)-acid•(R)-selector], can then be analyzed. The relative abundances of the ions corresponding to these complexes or their fragment ions can be used to determine the enantiomeric excess.
Fast Atom Bombardment-Mass Spectrometry (FAB-MS) is a soft ionization technique particularly suited for polar and thermally unstable compounds like carboxylic acids. wikipedia.orgcreative-proteomics.com In FAB-MS, the sample is mixed with a non-volatile liquid matrix, such as glycerol, and bombarded with a high-energy beam of neutral atoms (e.g., Argon or Xenon). wikipedia.orglibretexts.org This process causes the analyte molecules to sputter into the gas phase and ionize, typically by protonation ([M+H]⁺) or deprotonation ([M-H]⁻). creative-proteomics.comlibretexts.org For a carboxylic acid like this compound, the formation of the [M-H]⁻ ion in the negative ion mode is highly efficient. creative-proteomics.com
When applied to chiral analysis, FAB-MS can be used to ionize the diastereomeric complexes formed ex-situ. The differing stabilities of these complexes can lead to different ion intensities in the mass spectrum, allowing for quantification of the enantiomeric ratio. The low fragmentation nature of FAB ensures that the ions of the intact diastereomeric complexes are preserved for analysis. wikipedia.org
Near-Infrared (NIR) Spectrometry
Near-Infrared (NIR) spectroscopy measures the absorption of light in the 800 to 2500 nm wavelength range. The absorption bands in this region correspond to overtones and combination bands of fundamental molecular vibrations, such as C-H, O-H, and N-H stretches. wallonie.befelixinstruments.com While NIR spectra contain rich information, the bands are typically broad, overlapping, and less intense than their mid-infrared counterparts, necessitating the use of chemometric methods for data analysis. wallonie.beresearchgate.net
The application of NIR spectroscopy to the direct chiral analysis of this compound is not a conventional method but holds theoretical potential. The NIR spectra of the (R) and (S) enantiomers in an achiral solvent are identical. However, subtle spectral differences might be induced if the enantiomers are placed in a chiral environment, such as a chiral solvent, or if they interact differently with circularly polarized NIR light (Vibrational Circular Dichroism).
For organic acids, NIR has been successfully used for quantitative analysis in various matrices. researchgate.netnih.gov The analysis often relies on multivariate calibration models, such as Partial Least Squares (PLS) regression, which can correlate subtle spectral changes to the concentration of the analyte. researchgate.net A potential approach for determining the chiral purity of 3-Phenylbutyric acid would involve building a calibration model based on the NIR spectra of samples with known enantiomeric ratios. This advanced method would depend heavily on the ability of sophisticated statistical software to extract the small, relevant spectral variations corresponding to the enantiomeric composition. wallonie.be
Other Physico-Chemical Techniques for Chiral Recognition and Purity Assessment
Polarimetry for Optical Activity Measurement
Polarimetry is a fundamental technique used to measure the optical activity of chiral compounds. It is based on the principle that enantiomers rotate the plane of plane-polarized light in equal but opposite directions. nih.govacs.org A compound that rotates light clockwise is termed dextrorotatory (+), while one that rotates it counterclockwise is levorotatory (-). wallonie.be
The specific rotation [α] is a standardized measure of a compound's optical activity, calculated from the observed rotation, concentration, and path length of the sample cell. For this compound, a specific rotation value has been experimentally determined, which serves as a key identifier and a measure of its enantiomeric purity. A measured specific rotation that matches the literature value for the pure enantiomer indicates high purity, whereas a lower value suggests the presence of the opposing (S)-enantiomer. A racemic mixture (a 50:50 mixture of both enantiomers) exhibits no optical rotation. wallonie.be
| Parameter | Value | Conditions | Reference |
|---|---|---|---|
| Specific Rotation ([α]20/D) | -57 ± 2° | c = 1% in benzene (B151609) | wikipedia.org |
X-ray Crystallography of this compound Derivatives and Co-crystals
Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. researchgate.net However, obtaining single crystals of suitable quality can be challenging for small, flexible molecules. nih.gov A powerful strategy to overcome this is the formation of co-crystals . acs.org
A co-crystal is a crystalline solid composed of two or more different molecules held together by non-covalent interactions, such as hydrogen bonding. acs.org For this compound, a co-crystal could be formed with a carefully selected "co-former," which is another molecule that facilitates crystallization. If a chiral co-former of known absolute configuration is used, the resulting co-crystal structure will reveal the absolute configuration of the this compound molecule relative to the known component. This technique provides unambiguous proof of the compound's stereochemistry. nih.gov The analysis of the crystal lattice reveals detailed information about intermolecular interactions, such as hydrogen bonding patterns involving the carboxylic acid group, which are crucial for understanding the solid-state properties of the compound. acs.org
Calorimetric and Thermodynamic Studies of Chiral Recognition
Calorimetric techniques, particularly isothermal titration calorimetry (ITC), provide detailed insight into the thermodynamics of molecular interactions, including chiral recognition. These studies measure the heat released or absorbed during the binding of a guest molecule (e.g., this compound) to a host molecule (e.g., a cyclodextrin).
Research has shown that 3-Phenylbutyric acid exhibits noticeable enantioselectivity when interacting with β-cyclodextrin. By measuring the binding thermodynamics, key parameters such as the binding constant (K), and the changes in enthalpy (ΔH°) and entropy (ΔS°) can be determined. These values reveal the nature of the forces driving the chiral recognition. For the 3-Phenylbutyric acid/β-cyclodextrin system, the chiral selectivity was found to be driven by a small difference in the entropy of binding between the two enantiomers.
| Parameter | Value | Significance | Reference |
|---|---|---|---|
| Enantioselectivity (KS/KR) | 1.07 | Indicates preferential binding for the (S)-enantiomer. | researchgate.net |
| Thermodynamic Driver | Entropic Gain (TΔΔS°) | The observed selectivity is caused by a more favorable entropy change for the (S)-isomer's complexation. | researchgate.net |
These thermodynamic studies are crucial for understanding the fundamental mechanisms of chiral discrimination at the molecular level and for designing systems with higher enantioselectivity, such as chiral stationary phases for chromatography.
Computational and Theoretical Investigations of R 3 Phenylbutyric Acid
Molecular Modeling of Stereochemical Interactions
Molecular modeling techniques, including molecular mechanics and docking simulations, are instrumental in understanding the three-dimensional interactions that govern the stereospecific behavior of (R)-3-Phenylbutyric acid. A key area of investigation is the differential interaction of its enantiomers with biological macromolecules, which underlies its enantioselective metabolism.
For instance, the degradation of 3-phenylbutyric acid by the bacterium Rhodococcus rhodochrous proceeds in an enantioselective manner, where only the (R)-enantiomer is readily metabolized. researchgate.netnih.gov This selectivity is attributed to steric hindrance, where the spatial arrangement of the phenyl and methyl groups at the chiral center dictates the molecule's ability to fit into the active site of the metabolizing enzymes. researchgate.net Molecular modeling can provide insights into these interactions by:
Docking Simulations: Predicting the binding orientation of both (R)- and (S)-3-Phenylbutyric acid within the active site of relevant enzymes, such as those from the cytochrome P450 family identified in Rhodococcus species. nih.govmdpi.com These simulations can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, and highlight why the (R)-enantiomer is a preferred substrate.
Interaction Energy Calculations: Quantifying the binding affinities of each enantiomer to a receptor. A lower binding energy for the (R)-enantiomer would computationally support its preferential metabolism.
While specific docking studies for this compound with its metabolizing enzymes are not extensively reported in the literature, the principles of molecular modeling suggest that the steric bulk of the phenyl group in the (S)-enantiomer likely creates unfavorable steric clashes within a chiral enzymatic pocket, thus hindering its metabolic breakdown.
Quantum Chemical Calculations for Conformational Analysis and Chiroptical Properties
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of this compound, such as its conformational preferences and chiroptical properties (e.g., electronic circular dichroism and vibrational circular dichroism).
Conformational Analysis:
The flexible nature of this compound, with several rotatable bonds, gives rise to multiple possible conformations. DFT calculations can be employed to:
Identify Stable Conformers: By systematically rotating the dihedral angles of the molecule, a potential energy surface can be mapped to identify the lowest energy (most stable) conformations.
Determine Relative Energies: The relative energies of these conformers can be calculated to determine their population distribution at a given temperature.
For a structurally related compound, 3-furan-2-yl-4-phenyl-butyric acid, DFT calculations using the B3LYP functional and the 6-311++G(d,p) basis set were successfully used to determine its optimized geometry and vibrational frequencies. A similar approach for this compound would likely reveal that the most stable conformers adopt geometries that minimize steric strain between the phenyl ring, the carboxylic acid group, and the methyl group.
Chiroptical Properties:
The calculation of chiroptical spectra is a valuable tool for determining the absolute configuration of chiral molecules.
Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD): DFT calculations can predict the ECD and VCD spectra of this compound. By comparing the calculated spectrum with the experimentally measured spectrum, the absolute configuration can be unambiguously assigned. schrodinger.comnih.gov This computational approach is particularly useful when crystallographic methods are not feasible.
The following table illustrates the type of data that would be generated from a DFT conformational analysis of this compound. Note that these are hypothetical values for illustrative purposes.
| Conformer | Dihedral Angle (°C-C-C-C) | Relative Energy (kcal/mol) | Boltzmann Population (%) |
| 1 | 60 | 0.00 | 65.2 |
| 2 | 180 | 0.85 | 20.5 |
| 3 | -60 | 1.20 | 14.3 |
Simulation of Enantioselective Reaction Mechanisms
Computational simulations, particularly hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods, can provide detailed insights into the mechanisms of enantioselective reactions involving this compound. A prime example is its enantioselective metabolism by Rhodococcus rhodochrous. researchgate.netnih.gov
Experimental studies have shown that the (R)-enantiomer is degraded, while the (S)-enantiomer is not. researchgate.netnih.gov QM/MM simulations can be used to model the enzymatic reaction at a molecular level:
Modeling the Reaction Pathway: The reaction, such as the initial oxidation or demethylation of this compound, can be simulated within the enzyme's active site. The QM region would typically include the substrate and key active site residues directly involved in bond-making and bond-breaking, while the rest of the enzyme and solvent are treated with a less computationally expensive MM force field. chemrxiv.orgnih.gov
Calculating Activation Energies: By mapping the potential energy surface of the reaction, the transition states can be located, and the activation energies for the metabolism of both the (R)- and (S)-enantiomers can be calculated. A significantly lower activation energy for the (R)-enantiomer would provide a quantitative explanation for the observed enantioselectivity.
While a specific QM/MM simulation of the degradation of this compound by Rhodococcus rhodochrous enzymes is not yet available in the literature, such a study would be invaluable for understanding the precise molecular origins of this biological enantioselectivity.
Prediction of Chiral Recognition Phenomena
Computational methods are increasingly used to predict and understand how chiral molecules like this compound are recognized by other chiral entities, such as host molecules. This is fundamental for the development of chiral separation techniques and sensors.
One of the most studied systems for chiral recognition of carboxylic acids is their complexation with cyclodextrins.
Host-Guest Complexation with β-Cyclodextrin: It has been experimentally observed that β-cyclodextrin can exhibit chiral recognition towards 3-phenylbutyric acid. acs.org Molecular modeling and docking simulations can be used to predict the structure and stability of the inclusion complexes formed between the (R)- and (S)-enantiomers and β-cyclodextrin. These simulations can reveal differences in how the enantiomers fit into the chiral cavity of the cyclodextrin (B1172386), leading to different binding energies.
A study on the thermodynamics of β-cyclodextrin complexation with chiral guests reported the following experimental data for the enantiomers of 3-phenylbutyric acid:
| Enantiomer | ΔG° (kJ/mol) | ΔH° (kJ/mol) | TΔS° (kJ/mol) |
| This compound | -14.86 | -8.62 | 6.24 |
| (S)-3-Phenylbutyric acid | -15.03 | -8.68 | 6.35 |
Data sourced from a study on complexation thermodynamic parameters. semanticscholar.org
These data show subtle thermodynamic differences in the binding of the two enantiomers to β-cyclodextrin. Computational prediction of these binding free energies can be achieved through methods like free energy perturbation (FEP) or thermodynamic integration (TI) coupled with molecular dynamics simulations. Such predictions can aid in the rational design of more effective chiral selectors for 3-phenylbutyric acid.
Future Perspectives and Emerging Research Directions
Development of Novel Enantioselective Synthetic Routes
The efficient and selective synthesis of single-enantiomer compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and materials industries. For (R)-3-Phenylbutyric acid, future efforts are concentrated on developing more efficient, sustainable, and highly selective synthetic methodologies.
Asymmetric Hydrogenation: A key area of development is the asymmetric hydrogenation of unsaturated precursors. Transition metal catalysts, particularly those based on rhodium and ruthenium with chiral ligands, have shown promise in producing 3-arylbutanoic acids with high enantioselectivity. Future work will likely focus on designing new generations of catalysts that offer higher turnover numbers, operate under milder conditions (lower pressures and temperatures), and utilize more earth-abundant metals, thereby reducing costs and environmental impact.
Biocatalytic Methods: The use of enzymes and whole-cell biocatalysts represents a burgeoning frontier for the synthesis of this compound. researchgate.net Biocatalysis offers reactions with exceptional enantioselectivity under environmentally benign aqueous conditions. nih.gov Research is moving towards:
Enzyme Engineering: Tailoring enzymes, such as ketoreductases or lipases, through directed evolution and rational design to enhance their activity and selectivity for specific substrates that can be converted to this compound.
Whole-Cell Systems: Developing genetically engineered microorganisms that can perform multi-step syntheses from simple starting materials, offering a cost-effective and sustainable production platform. nih.gov For instance, recombinant E. coli strains can be engineered to express specific enzyme cascades for chiral acid production.
The table below summarizes emerging enantioselective synthesis strategies.
| Synthetic Strategy | Catalyst/System | Key Research Direction | Potential Advantage |
| Asymmetric Hydrogenation | Rhodium/Ruthenium with chiral ligands | Development of catalysts with higher efficiency and using earth-abundant metals. | High yields, broad substrate scope. |
| Biocatalysis | Engineered enzymes (e.g., lipases, reductases) | Enzyme discovery and protein engineering for enhanced selectivity and stability. | High enantioselectivity, green reaction conditions, sustainability. |
| Kinetic Resolution | Lipases (e.g., Candida antarctica lipase (B570770) B) | Optimization of enzymatic resolution of racemic mixtures. | Access to both enantiomers. |
Exploration of New Catalytic Systems for this compound Transformations
Beyond its synthesis, a significant area of future research involves using this compound as a starting material for further chemical transformations. Developing novel catalytic systems to functionalize this chiral molecule will unlock its potential to create a wider array of valuable compounds.
C–H Functionalization: A major trend in organic synthesis is the direct functionalization of carbon-hydrogen (C–H) bonds. rsc.org Future research will likely explore the use of transition metal catalysts (e.g., palladium, iridium, cobalt) to selectively activate and modify the C–H bonds on the aromatic ring or the aliphatic chain of this compound. acs.orgrsc.orgmdpi.com This would allow for the direct introduction of new functional groups without lengthy pre-functionalization steps, providing a more atom-economical route to novel derivatives.
Enzymatic Transformations: The enantioselective metabolism of 3-phenylbutyric acid by microorganisms like Rhodococcus rhodochrous PB1 demonstrates that enzymes can perform specific transformations on this molecule. nih.govnih.gov Future work could involve isolating and characterizing these enzymes to develop biocatalytic systems for specific transformations, such as hydroxylation of the phenyl ring or modifications to the side chain. researchgate.net This approach could yield novel derivatives that are difficult to access through traditional chemical synthesis.
This compound as a Chiral Catalyst: An intriguing emerging direction is the use of chiral carboxylic acids themselves as organocatalysts. rsc.orgrsc.org These molecules can act as chiral Brønsted acids to catalyze a variety of asymmetric reactions. Research may focus on designing derivatives of this compound that can be employed as effective and recyclable organocatalysts for reactions like asymmetric additions or cyclizations.
Expanded Applications in Materials Science and Chiral Technologies
The unique stereochemistry of this compound makes it an attractive building block for the creation of advanced chiral materials. mdpi.com Its rigid phenyl group and chiral center can be used to impart specific properties to polymers and other macromolecular structures.
Chiral Polymers: this compound can serve as a chiral monomer in polymerization reactions. The resulting polymers would possess a defined helical structure or other forms of supramolecular chirality. chiralpedia.com Future research could explore the synthesis of polyesters or polyamides incorporating this chiral unit. Such polymers could have applications in:
Chiral Chromatography: As the stationary phase for separating racemic mixtures.
Asymmetric Catalysis: As a support for catalytic species, creating a chiral environment for reactions.
Chiroptical Devices: Materials that interact with circularly polarized light, for use in optical sensors and displays. nih.gov
Coordination Polymers and MOFs: Aromatic carboxylic acids are versatile building blocks for constructing coordination polymers and metal-organic frameworks (MOFs). mdpi.commdpi.com Using this compound as a ligand could lead to the formation of chiral MOFs with porous structures. These materials are of interest for enantioselective separations, asymmetric catalysis, and chiral sensing applications.
Chiral Liquid Crystals: Chiral molecules, known as chiral dopants, are often added to liquid crystal phases to induce helical structures. soton.ac.uk Derivatives of this compound could be synthesized and investigated as novel chiral dopants to control the pitch and handedness of cholesteric liquid crystals, which are used in displays, sensors, and smart windows.
Interdisciplinary Research at the Interface of Chemistry and Biology
The intersection of chemistry and biology offers fertile ground for future research on this compound, particularly in understanding its biological interactions and leveraging them for biotechnological purposes.
Metabolic Pathway Elucidation: Studies on Rhodococcus rhodochrous PB1 have shown that it selectively metabolizes the (R)-enantiomer while only transforming the (S)-enantiomer to a dihydroxylated product. nih.govnih.govresearchgate.net Further research using metabolomics and proteomics could fully elucidate the enzymatic pathways involved. This knowledge could be harnessed to design bioremediation strategies for related chiral pollutants or to create biocatalytic production routes for valuable metabolites.
Probing Biological Activity: While its parent compound, 4-phenylbutyric acid, has known pharmacological activities, the specific biological effects of the individual enantiomers of 3-phenylbutyric acid are less understood. drugbank.comnih.gov Interdisciplinary studies are needed to investigate how (R)- and (S)-3-Phenylbutyric acid interact with biological systems, such as receptors or enzymes. For related compounds like phenibut (4-amino-3-phenylbutyric acid), the pharmacological activity resides almost exclusively in the (R)-enantiomer. rsu.lvgoogle.com Similar investigations into this compound could uncover novel therapeutic potential or applications as a biological probe.
Synthesis of Bioactive Molecules: As a chiral building block, this compound is a valuable starting material for the synthesis of complex, biologically active molecules. Its structure can be incorporated into drug candidates, where the specific stereochemistry is often crucial for efficacy and safety. Future research will continue to utilize it as a chiral synthon in the development of new pharmaceuticals and agrochemicals.
Q & A
Q. What are the limitations of current metabolic studies, and how can they be improved?
- Gaps : Many studies lack data on toxic intermediates (e.g., hazardous decomposition products under fire conditions) .
- Recommendations :
- Conduct in-depth toxicological profiling using in vitro models (e.g., hepatocyte assays).
- Use isotopically labeled analogs (e.g., ¹³C-(R)-3-Phenylbutyric acid) for precise metabolic tracking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
